molecular formula C19H15FN4O B7703215 N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

Cat. No.: B7703215
M. Wt: 334.3 g/mol
InChI Key: APPTUUYUZJKDFV-UHFFFAOYSA-N
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Description

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system, and a fluorobenzamide moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-2-24-18-15(11-13-5-3-4-6-16(13)21-18)17(23-24)22-19(25)12-7-9-14(20)10-8-12/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPTUUYUZJKDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazoloquinoline core. This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent like 1-pentanol. The resulting intermediate is then subjected to N-alkylation using an alkylating agent such as ethyl iodide in the presence of a base like sodium carbonate .

For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the amide group.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Medicine: Due to its biological activities, N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The pyrazoloquinoline core can interact with DNA or proteins, leading to the modulation of cellular pathways such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzamide moiety, which can enhance its biological activity and selectivity.

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